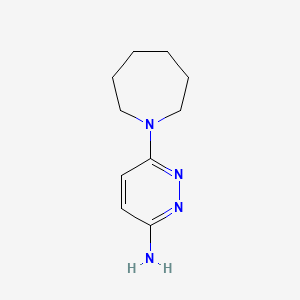

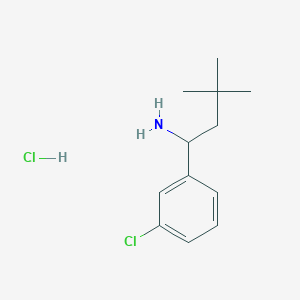

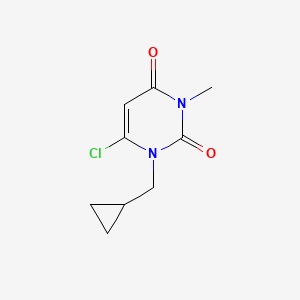

![molecular formula C7H6ClN3O B1490759 (4-Cloro-7H-pirrolo[2,3-d]pirimidin-5-il)metanol CAS No. 1207543-24-5](/img/structure/B1490759.png)

(4-Cloro-7H-pirrolo[2,3-d]pirimidin-5-il)metanol

Descripción general

Descripción

“(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol” is a key intermediate in the synthesis of many Janus kinase (JAK) inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division and death and in tumor formation processes .

Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . Another method of manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves preparing ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane .Molecular Structure Analysis

The molecular structure of “(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol” can be analyzed using ATR-FTIR and NMR spectroscopy . The ATR-FTIR spectrum shows peaks corresponding to =C–H stretch, C=O stretch, C=C stretch, C–H band, C–N stretch, and C–Cl stretch . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving “(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol” can be analyzed based on the substitution reactions at different positions of the phenyl ring . The reactivity of the compound can be influenced by the nature and position of the substituents .Physical and Chemical Properties Analysis

The physical and chemical properties of “(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol” can be determined using various techniques . The melting point of the compound is 183-184°C . It is soluble in DMSO, ethyl acetate, and methanol .Aplicaciones Científicas De Investigación

Síntesis de inhibidores de la Janus Kinasa (JAK)

Este compuesto sirve como un bloque de construcción clave en la síntesis de inhibidores de JAK . Estos inhibidores son cruciales en el tratamiento de diversas enfermedades, incluyendo el cáncer y las afecciones inflamatorias como la artritis reumatoide y la psoriasis. El núcleo de pirrolo[2,3-d]pirimidina es común entre varios inhibidores de JAK, lo que hace que este compuesto sea particularmente valioso en la investigación farmacéutica.

Agentes anticancerígenos

La estructura única del (4-Cloro-7H-pirrolo[2,3-d]pirimidin-5-il)metanol permite el desarrollo de potentes agentes anticancerígenos . Se ha utilizado para crear análogos que inhiben la kinasa 1 dependiente de fosfoinosítido-3 (PDK1), un objetivo de kinasa crucial en la terapia contra el cáncer.

Tratamiento de trastornos inflamatorios de la piel

En química medicinal, este compuesto ha mostrado promesa en la creación de tratamientos para trastornos inflamatorios de la piel como la dermatitis atópica . Su función como andamiaje en el descubrimiento de fármacos es significativa para el desarrollo de terapias innovadoras en dermatología.

Investigación farmacéutica y ciencia de los materiales

Debido a sus propiedades electrónicas y compatibilidad con los materiales existentes, el this compound está ganando atención en la ciencia de los materiales y la electrónica orgánica . Se está explorando su uso en el desarrollo de nuevos materiales como semiconductores orgánicos o ligandos para la catálisis.

Síntesis orgánica

El compuesto es un intermedio versátil en la síntesis orgánica, utilizado en la creación de varios compuestos farmacéuticos, especialmente inhibidores de quinasas . Su función en la síntesis de diversos agentes terapéuticos subraya su importancia en la química orgánica.

Descubrimiento de fármacos

Como andamiaje, el this compound es fundamental en el descubrimiento de fármacos, particularmente para la síntesis de intermediarios farmacéuticos como CP690550 y CGP76030 . Su utilidad en la creación de fármacos disponibles en el mercado destaca su valor en la química medicinal.

Mecanismo De Acción

Target of Action

The primary targets of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol are the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .

Mode of Action

(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol acts as an inhibitor of the JAK enzymes . By inhibiting these enzymes, it interferes with the JAK-STAT signaling pathway . This interference disrupts the chemical signal transfer from the outside into the cell nucleus, resulting in the alteration of gene activation through a transcription process .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . Disruption of this pathway can lead to a variety of diseases affecting the immune system . Therefore, the compound’s action on this pathway has therapeutic applications in the treatment of cancer and inflammatory diseases .

Result of Action

The result of the compound’s action is the inhibition of the JAK-STAT signaling pathway . This inhibition can lead to the alteration of gene activation, which can have significant molecular and cellular effects . These effects can be beneficial in the treatment of various diseases, particularly those affecting the immune system .

Safety and Hazards

Direcciones Futuras

The future directions for the research and development of “(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol” are likely to be influenced by its potential applications in the synthesis of JAK inhibitors . These inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases .

Análisis Bioquímico

Biochemical Properties

(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol plays a crucial role in biochemical reactions, particularly in the inhibition of Janus kinase (JAK) enzymes. These enzymes are part of the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes . By inhibiting JAK enzymes, (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol interferes with the signal transduction process, leading to the modulation of gene expression and cellular responses. This compound also interacts with other proteins and biomolecules involved in inflammatory and immune responses, making it a potential therapeutic agent for conditions such as rheumatoid arthritis and psoriasis .

Cellular Effects

The effects of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly the JAK-STAT pathway. This modulation leads to changes in gene expression and cellular metabolism, affecting processes such as cell proliferation, apoptosis, and immune responses . In cancer cells, for instance, the inhibition of JAK enzymes by this compound can result in reduced tumor growth and increased cell death, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol exerts its effects through specific binding interactions with JAK enzymes. By binding to the active site of these enzymes, it inhibits their kinase activity, preventing the phosphorylation and activation of STAT proteins. This inhibition disrupts the downstream signaling cascade, leading to altered gene expression and cellular responses . Additionally, this compound may also interact with other biomolecules, contributing to its broad spectrum of biological activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol can vary over time. Studies have shown that this compound is relatively stable under specific conditions, maintaining its activity over extended periods . Its degradation and long-term effects on cellular function can depend on factors such as concentration, exposure time, and the presence of other interacting molecules. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of JAK enzymes and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol in animal models are dose-dependent. At lower doses, it effectively inhibits JAK enzymes and modulates immune responses without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and immunosuppression . These threshold effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects .

Metabolic Pathways

(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol is involved in various metabolic pathways, particularly those related to its biotransformation and elimination. Enzymes such as cytochrome P450s may play a role in its metabolism, leading to the formation of metabolites that can be further processed or excreted . The interactions of this compound with metabolic enzymes and cofactors can influence its pharmacokinetics and overall biological activity .

Transport and Distribution

Within cells and tissues, (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution can also be influenced by its solubility and affinity for different cellular compartments, affecting its accumulation and activity in target tissues .

Subcellular Localization

The subcellular localization of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can determine its interactions with target enzymes and biomolecules, influencing its overall biological effects .

Propiedades

IUPAC Name |

(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O/c8-6-5-4(2-12)1-9-7(5)11-3-10-6/h1,3,12H,2H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNLJYPOMSGCMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)N=CN=C2Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858649 | |

| Record name | (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207543-24-5 | |

| Record name | (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

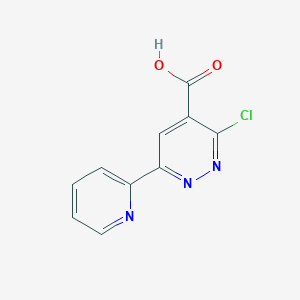

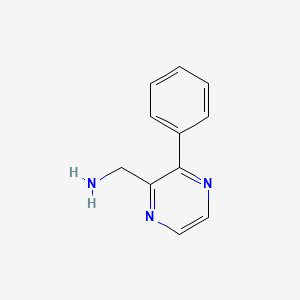

![5-[(4-Bromophenoxy)methyl]-2-methoxypyridine](/img/structure/B1490680.png)

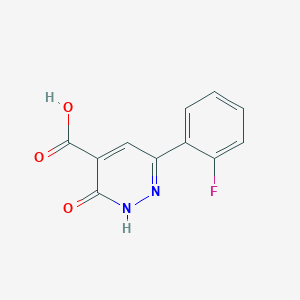

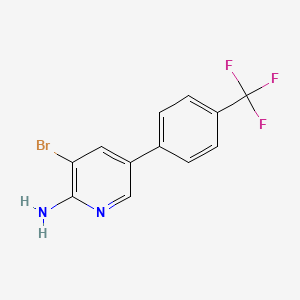

![Oxazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B1490684.png)

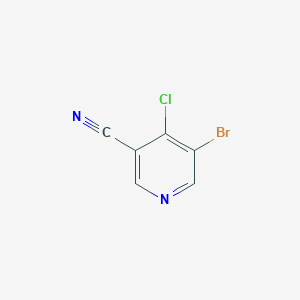

![4-[(3-Chloro-5-fluorophenyl)oxy]aniline](/img/structure/B1490689.png)

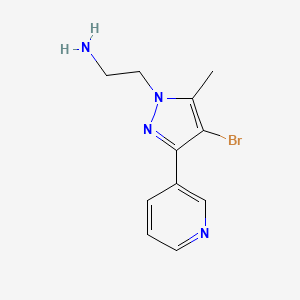

![1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1490692.png)